molecular formula C12H12ClN B14884292 1-(2-chloro-1-phenylethyl)-1H-pyrrole

1-(2-chloro-1-phenylethyl)-1H-pyrrole

Cat. No.: B14884292
M. Wt: 205.68 g/mol
InChI Key: VKUVJQFJQOKKQC-UHFFFAOYSA-N
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Description

1-(2-Chloro-1-phenylethyl)-1H-pyrrole is an organic compound characterized by the presence of a pyrrole ring substituted with a 2-chloro-1-phenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-chloro-1-phenylethyl)-1H-pyrrole typically involves the reaction of pyrrole with 2-chloro-1-phenylethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the pyrrole attacks the electrophilic carbon of the 2-chloro-1-phenylethyl chloride, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloro-1-phenylethyl)-1H-pyrrole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyrrole derivatives.

    Substitution: The compound can undergo substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF.

Major Products Formed:

    Oxidation: Pyrrole derivatives with oxidized functional groups.

    Reduction: Reduced pyrrole derivatives.

    Substitution: Substituted pyrrole derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

1-(2-Chloro-1-phenylethyl)-1H-pyrrole has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-chloro-1-phenylethyl)-1H-pyrrole involves its interaction with specific molecular targets, leading to various biological effects. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and resulting in downstream effects. The exact molecular pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

  • 1-(2-Chloro-1-phenylethyl)piperidine
  • 1-(3-Chloro-2-methylpropyl)piperidine hydrochloride
  • 1-(1-Methyl-3,3-diphenylpropyl)piperidine hydrochloride

Comparison: 1-(2-Chloro-1-phenylethyl)-1H-pyrrole is unique due to its pyrrole ring structure, which imparts distinct chemical and biological properties compared to similar compounds with different ring systems, such as piperidine derivatives. The presence of the pyrrole ring can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H12ClN

Molecular Weight

205.68 g/mol

IUPAC Name

1-(2-chloro-1-phenylethyl)pyrrole

InChI

InChI=1S/C12H12ClN/c13-10-12(14-8-4-5-9-14)11-6-2-1-3-7-11/h1-9,12H,10H2

InChI Key

VKUVJQFJQOKKQC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CCl)N2C=CC=C2

Origin of Product

United States

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